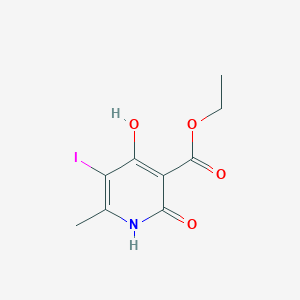
Ethyl 2,4-dihydroxy-5-iodo-6-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,4-dihydroxy-5-iodo-6-methylnicotinate is a chemical compound with the molecular formula C9H10INO4 It is a derivative of nicotinic acid and contains an ethyl ester group, two hydroxyl groups, an iodine atom, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dihydroxy-5-iodo-6-methylnicotinate typically involves the iodination of a nicotinic acid derivative followed by esterification. One common method includes the following steps:
Iodination: The starting material, 2,4-dihydroxy-6-methylnicotinic acid, is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position.
Esterification: The iodinated product is then reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Ethyl 2,4-dihydroxy-5-iodo-6-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of Ethyl 2,4-dihydroxy-6-methylnicotinate.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl 2,4-dihydroxy-6-methylnicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
科学的研究の応用
Ethyl 2,4-dihydroxy-5-iodo-6-methylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of Ethyl 2,4-dihydroxy-5-iodo-6-methylnicotinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features. The iodine atom and hydroxyl groups play crucial roles in binding to active sites and influencing the compound’s biological activity.
類似化合物との比較
Ethyl 2,4-dihydroxy-5-iodo-6-methylnicotinate can be compared with other nicotinic acid derivatives, such as:
Ethyl 2,4-dihydroxy-6-methylnicotinate: Lacks the iodine atom, resulting in different reactivity and biological activity.
Mthis compound: Contains a methyl ester group instead of an ethyl ester, which may affect its solubility and reactivity.
2,4-Dihydroxy-5-iodo-6-methylnicotinic acid: The free acid form, which has different solubility and reactivity compared to the ester derivatives.
This compound is unique due to the presence of both the iodine atom and the ethyl ester group, which confer specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C9H10INO4 |
|---|---|
分子量 |
323.08 g/mol |
IUPAC名 |
ethyl 4-hydroxy-5-iodo-6-methyl-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H10INO4/c1-3-15-9(14)5-7(12)6(10)4(2)11-8(5)13/h3H2,1-2H3,(H2,11,12,13) |
InChIキー |
BPCSBCCBLQJVNN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=C(NC1=O)C)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


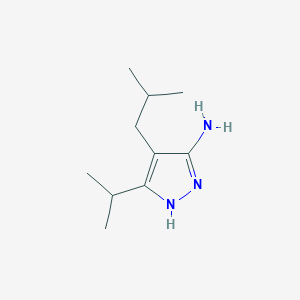
![Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B13077808.png)
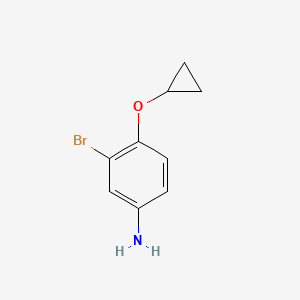
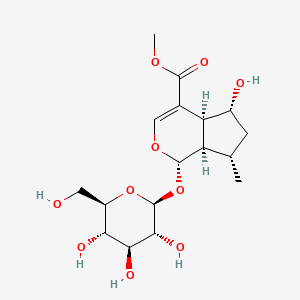
![N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine](/img/structure/B13077823.png)
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B13077824.png)
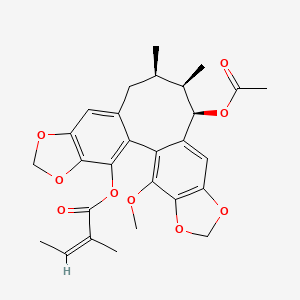
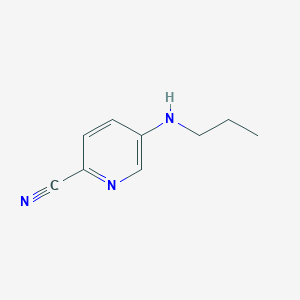
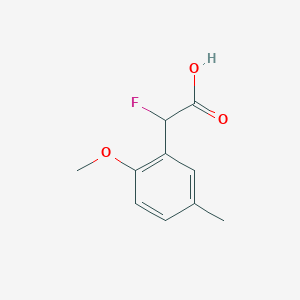
![2-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13077873.png)

![L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B13077876.png)
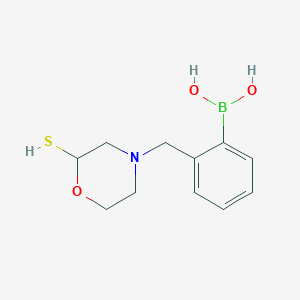
![5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B13077887.png)
